

Application Note: Quantification of Propyl Decanoate in Food and Beverage Samples

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Compound of Interest		
Compound Name:	Propyl decanoate	
Cat. No.:	B1679712	Get Quote

Introduction

Propyl decanoate, also known as propyl caprate, is an ester recognized for its fruity and waxy aroma, contributing to the flavor profile of various foods and beverages.[1][2][3] It is formed by the condensation of decanoic acid and propanol.[3] Accurate quantification of this volatile compound is crucial for quality control, flavor profile analysis, and ensuring product consistency in the food and beverage industry. This application note provides a detailed protocol for the quantification of **propyl decanoate** in food and beverage samples using Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS).[4][5] This method offers high sensitivity and selectivity, requires minimal sample preparation, and is solvent-free.[4][5][6]

Principle

This method utilizes the principle of HS-SPME, where volatile and semi-volatile compounds in the headspace of a sample are extracted and concentrated onto a coated fiber.[4][5][6][7] The fiber is then introduced into the heated injection port of a gas chromatograph, where the analytes are desorbed and separated based on their boiling points and affinity for the chromatographic column. The separated compounds are subsequently detected and quantified by a mass spectrometer.

Experimental Protocols Materials and Reagents



- Propyl decanoate standard (≥98% purity)
- Internal Standard (IS) (e.g., Ethyl nonanoate or a suitable deuterated analog)
- Sodium chloride (NaCl), analytical grade
- Deionized water
- · Methanol, HPLC grade
- Helium gas (≥99.999% purity)
- 20 mL headspace vials with magnetic screw caps and PTFE/silicone septa
- HS-SPME fiber assembly with a suitable fiber coating (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)
- Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)

Standard Solution Preparation

- Primary Stock Solution (1000 μg/mL): Accurately weigh 100 mg of **propyl decanoate** standard and dissolve it in 100 mL of methanol in a volumetric flask.
- Internal Standard Stock Solution (1000 µg/mL): Prepare a 1000 µg/mL stock solution of the chosen internal standard in methanol.
- Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the primary stock solution with methanol to create a calibration curve. A typical concentration range could be 1, 5, 10, 25, 50, and 100 μg/L.
- Spiking Solution: Prepare a spiking solution containing both propyl decanoate and the internal standard at a known concentration in methanol for recovery studies.

Sample Preparation

The following protocol is a general guideline and may need optimization depending on the specific sample matrix.



- Liquid Samples (e.g., Wine, Fruit Juice):
 - Pipette 5 mL of the liquid sample into a 20 mL headspace vial.
 - Add a precise amount of the internal standard solution to achieve a final concentration of 10 μg/L.
 - Add 1.5 g of NaCl to the vial to increase the ionic strength of the sample, which enhances the release of volatile compounds into the headspace.
 - Immediately seal the vial with a magnetic screw cap.
- Solid or Semi-Solid Samples (e.g., Fruit Puree, Jam):
 - Accurately weigh 2 g of the homogenized sample into a 20 mL headspace vial.
 - Add 3 mL of deionized water and vortex for 1 minute to create a slurry.
 - Add a precise amount of the internal standard solution to achieve a final concentration of 10 μg/L in the aqueous phase.
 - Add 1.5 g of NaCl to the vial.
 - Immediately seal the vial with a magnetic screw cap.

HS-SPME Procedure

Optimization of extraction time and temperature is crucial for achieving high sensitivity and reproducibility.[7][8] The following are recommended starting parameters:

- Place the sealed vial in the autosampler tray or a heating block.
- Incubation: Equilibrate the sample at 60°C for 15 minutes with agitation (e.g., 250 rpm) to facilitate the partitioning of propyl decanoate into the headspace.
- Extraction: Expose the SPME fiber to the headspace of the vial for 30 minutes at 60°C.
- Desorption: Immediately after extraction, retract the fiber and insert it into the GC injection port for thermal desorption.



GC-MS Analysis

The following are suggested GC-MS parameters. The system should be tuned according to the manufacturer's recommendations.[9]

Parameter	Value	
GC System	Agilent 7890B or equivalent	
MS System	Agilent 5977A or equivalent	
Injection Port Temp.	250°C	
Injection Mode	Splitless	
Desorption Time	5 minutes	
Carrier Gas	Helium	
Flow Rate	1.0 mL/min (Constant Flow)	
Column	DB-5ms (30 m x 0.25 mm, 0.25 μ m) or equivalent	
Oven Program	Initial temp: 40°C (hold 2 min), Ramp: 10°C/min to 250°C (hold 5 min)	
MS Source Temp.	230°C	
MS Quad Temp.	150°C	
Ionization Mode	Electron Ionization (EI)	
Ionization Energy	70 eV	
Acquisition Mode	Selected Ion Monitoring (SIM)	
SIM Ions (Propyl Decanoate)	m/z 87, 115, 172, 214 (Quantifier ion in bold)	
SIM Ions (IS - Ethyl Nonanoate)	m/z 88, 101, 129, 186 (Quantifier ion in bold)	

Note: The selection of SIM ions should be confirmed by analyzing a standard of **propyl decanoate** and the internal standard in full scan mode.



Data Presentation Calibration Curve

A calibration curve should be generated by plotting the ratio of the peak area of **propyl decanoate** to the peak area of the internal standard against the concentration of the working standards. The linearity of the curve should be evaluated, with an R² value > 0.99 being acceptable.

Table 1: Example Calibration Data for Propyl Decanoate

Standard Conc. (µg/L)	Propyl Decanoate Peak Area	IS Peak Area	Area Ratio (Analyte/IS)
1	15,234	148,987	0.102
5	76,123	150,123	0.507
10	153,456	149,567	1.026
25	382,112	151,234	2.527
50	765,432	150,876	5.074
100	1,528,987	149,987	10.194

Sample Quantification and Method Validation

The concentration of **propyl decanoate** in the samples is calculated using the linear regression equation from the calibration curve. Method validation should be performed to ensure accuracy and reliability.

Table 2: Quantification and Validation Parameters for **Propyl Decanoate** in a Spiked Wine Sample

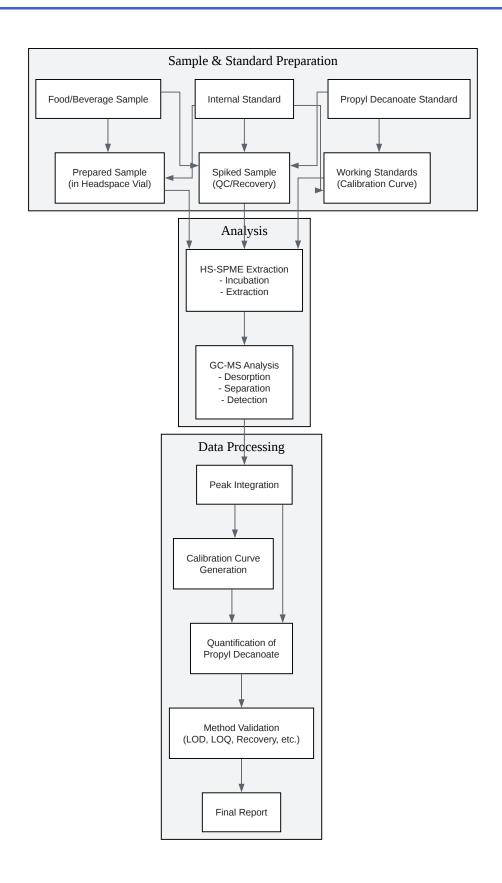


Parameter	Result	Acceptance Criteria
Limit of Detection (LOD)	0.5 μg/L	-
Limit of Quantification (LOQ)	1.5 μg/L	-
Linearity (R²)	0.998	> 0.99
Recovery (%)	95.8%	80 - 120%
Repeatability (RSDr, %)	4.2%	< 15%
Reproducibility (RSDwR, %)	6.8%	< 20%

Visualization Experimental Workflow

The following diagram illustrates the overall workflow for the quantification of **propyl decanoate** in food and beverage samples.





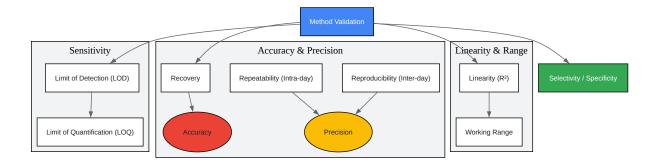
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Caption: Workflow for Propyl Decanoate Quantification.



Logical Relationship of Method Validation

The following diagram outlines the logical relationship between key method validation parameters.



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Caption: Method Validation Parameters.

Conclusion

The HS-SPME-GC-MS method described provides a robust and sensitive approach for the quantification of **propyl decanoate** in food and beverage samples. The protocol is straightforward and can be readily implemented in laboratories equipped with standard GC-MS instrumentation. Proper method validation is essential to ensure the accuracy and reliability of the results. This application note serves as a comprehensive guide for researchers, scientists, and quality control professionals involved in the analysis of flavor compounds in food and beverage products.

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